

AM-966 Demonstrates Potential Superiority in Preclinical Models of Lung Fibrosis

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For Immediate Release

San Diego, CA – October 29, 2025 – New analyses of preclinical data suggest that **AM-966**, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), shows significant promise in treating lung fibrosis, with evidence pointing towards greater efficacy compared to the approved anti-fibrotic agent, pirfenidone. This comparison guide provides a detailed overview of **AM-966**'s performance in preclinical disease models, offering valuable insights for researchers, scientists, and drug development professionals in the field of fibrotic diseases.

AM-966 is an orally bioavailable small molecule that has demonstrated potent and selective antagonism of the LPA1 receptor.[1] The LPA1 receptor pathway is strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by mediating fibroblast recruitment and activation.[2] Preclinical studies in the widely-used bleomycin-induced lung fibrosis mouse model have shown that **AM-966** can significantly reduce lung injury, inflammation, and fibrosis.[1]

Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model

While direct head-to-head studies with comprehensive quantitative data are not extensively published, existing data allows for an objective comparison between **AM-966** and pirfenidone in the bleomycin-induced lung fibrosis model.



Efficacy Parameter	AM-966	Pirfenidone	Dexamethasone
Fibrosis Score (Ashcroft)	Significant reduction at 30 mg/kg.[1]	Significant reduction at 200-300 mg/kg.	Attenuates fibrosis.
Collagen Content	Dose-dependent reduction.	Significant reduction.	Reduces collagen deposition.
Inflammatory Cell Infiltration	Significant reduction in BALF.[1]	Reduces inflammatory influx.	Potent anti- inflammatory effects.
Pro-fibrotic Cytokines (e.g., TGF-β)	Reduces pro-fibrotic cytokine production.	Suppresses TGF-β1 expression.	Attenuates TGF-β signaling.[3]

Note: This table represents a summary of findings from multiple preclinical studies and is intended for comparative purposes. Direct head-to-head studies may yield different results.

One study highlighted that a compound structurally related to **AM-966** demonstrated a superior preventive effect on lung function decline compared to pirfenidone in the bleomycin model. While not a direct evaluation of **AM-966**, these findings are encouraging.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following is a representative protocol for the bleomycin-induced lung fibrosis model used to evaluate **AM-966** and its alternatives.

Bleomycin-Induced Lung Fibrosis Model in Mice

- Animal Model: C57BL/6 mice, 8-10 weeks old, are commonly used.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 3.0 U/kg) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.
- Treatment Administration:
 - AM-966: Administered orally, once or twice daily, at doses ranging from 10 to 60 mg/kg,
 starting on the day of bleomycin instillation (prophylactic regimen) or several days after



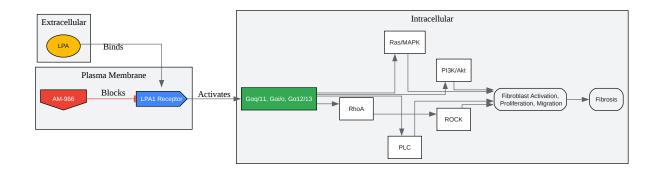
(therapeutic regimen).

- Pirfenidone: Typically administered orally in the feed (e.g., 0.5% w/w) or by oral gavage (e.g., 100-300 mg/kg/day).
- Dexamethasone: Administered intraperitoneally at doses around 1 mg/kg/day.
- Efficacy Assessment (typically at day 14 or 21):
 - Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin.
 Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
 - Collagen Content: Lung homogenates are analyzed for hydroxyproline content, a key component of collagen, using a colorimetric assay.
 - Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential inflammatory cell counts and protein concentration as an indicator of lung injury.
 - Gene Expression Analysis: Lung tissue is analyzed for the expression of pro-fibrotic and inflammatory genes (e.g., TGF-β1, Collagen I, α-SMA) using quantitative real-time PCR.

Visualizing the Mechanism and Workflow

To further elucidate the context of **AM-966**'s action, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow.

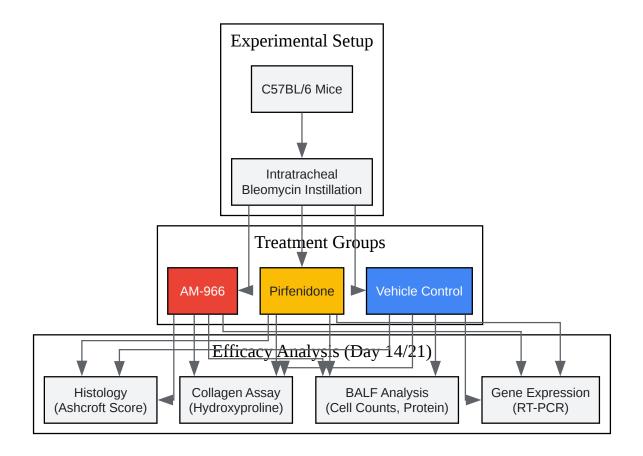




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Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-966.





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Caption: Workflow for Evaluating Anti-Fibrotic Agents.

Conclusion

The available preclinical evidence strongly supports the continued investigation of **AM-966** as a therapeutic agent for lung fibrosis. Its potent and selective inhibition of the LPA1 receptor, a key driver of the fibrotic process, translates to significant anti-fibrotic effects in animal models. While further direct comparative studies are warranted, the existing data suggests that **AM-966** may offer an improved efficacy profile over current standards of care. These findings underscore the potential of targeting the LPA-LPA1 axis as a novel and effective strategy in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.

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